molecular formula C13H21N5O2 B7571495 5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione

5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione

Cat. No. B7571495
M. Wt: 279.34 g/mol
InChI Key: RYDZRCOCTHSEHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione, also known as DPI, is a chemical compound that has been used in scientific research for its potential therapeutic applications. This molecule has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione has been used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. 5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione has been studied for its potential use in the treatment of various diseases such as cardiovascular diseases, neurodegenerative diseases, and cancer.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione involves the inhibition of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) in cells. By inhibiting NADPH oxidase, 5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione reduces the levels of ROS in cells, which can prevent oxidative damage and inflammation. 5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione has also been shown to inhibit the activity of other enzymes such as xanthine oxidase and myeloperoxidase, which are involved in the production of ROS.
Biochemical and Physiological Effects:
5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death in various cell types. 5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione has also been shown to improve mitochondrial function and energy metabolism in cells. In animal studies, 5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione has been shown to reduce the development of atherosclerosis, neurodegeneration, and cancer.

Advantages and Limitations for Lab Experiments

5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and stored. 5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione is also a potent inhibitor of NADPH oxidase, which makes it a useful tool for studying the role of ROS in various biological processes. However, 5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione has some limitations for laboratory experiments. It has low solubility in water, which can limit its use in some experiments. 5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione also has some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione. One direction is to investigate the potential use of 5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione in the treatment of various diseases such as cardiovascular diseases, neurodegenerative diseases, and cancer. Another direction is to develop new 5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione analogs with improved properties such as solubility and selectivity. Additionally, more studies are needed to understand the mechanism of action of 5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione and its effects on various biological processes. Overall, 5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione has great potential for therapeutic applications and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione involves the reaction between 2-(1-pyrazol-1-ylpropan-2-ylamino)ethylamine and 5,5-dimethyl-2,4-imidazolidinedione. The reaction is carried out in the presence of a catalyst and solvent under controlled conditions. The yield of 5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione can be improved by optimizing the reaction parameters such as temperature, pressure, and reaction time.

properties

IUPAC Name

5,5-dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-10(9-17-7-4-5-15-17)14-6-8-18-11(19)13(2,3)16-12(18)20/h4-5,7,10,14H,6,8-9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDZRCOCTHSEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)NCCN2C(=O)C(NC2=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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